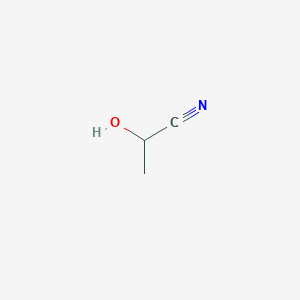
2-ニトロフェノール
概要
説明
2-Nitrophenol, also known as ortho-nitrophenol, is an organic compound with the molecular formula C6H5NO3. It is one of the three isomeric forms of nitrophenol, the others being 3-nitrophenol (meta-nitrophenol) and 4-nitrophenol (para-nitrophenol). 2-Nitrophenol is characterized by a nitro group (-NO2) and a hydroxyl group (-OH) attached to adjacent carbon atoms on a benzene ring. This compound appears as a yellow solid and is known for its acidic properties, being more acidic than phenol itself .
作用機序
- Role : It uncouples oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. This means it interferes with the normal coupling of electron transport and ATP synthesis, leading to energy dissipation as heat rather than ATP production .
- Resulting Changes : The disrupted proton gradient prevents ATP synthesis, leading to increased oxygen consumption and heat production. Essentially, energy that would have been used for ATP production is now lost as heat .
- Downstream Effects : Increased oxygen consumption, elevated metabolic rate, and thermogenesis. However, this uncoupling can be dangerous, as excessive heat production can lead to hyperthermia and cell damage .
- Impact on Bioavailability : Its lipophilicity allows it to cross cell membranes easily, contributing to its rapid distribution and effects .
- Clinical Implications : Although no longer used clinically due to toxicity, its mechanism remains under investigation for treating obesity and non-alcoholic fatty liver disease .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
科学的研究の応用
2-Nitrophenol has diverse applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and microbial degradation.
Medicine: 2-Nitrophenol derivatives are explored for their potential pharmacological properties.
Industry: It is employed in the production of rubber chemicals, wood preservatives, and photographic chemicals.
生化学分析
Biochemical Properties
2-Nitrophenol can interact with various enzymes, proteins, and other biomoleculesIt is known that nitrophenols are more acidic than phenol itself , which could influence its interactions with other biomolecules.
Molecular Mechanism
It is known that nitrophenols can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . This suggests that 2-Nitrophenol might exert its effects at the molecular level through similar reactions.
Temporal Effects in Laboratory Settings
It is known that nitrophenols are poisonous and can contaminate the soil near former explosives or fabric factories and military plants .
Dosage Effects in Animal Models
It is known that nitrophenols are poisonous and can cause symptoms such as headache, drowsiness, nausea, and cyanosis upon inhalation or ingestion .
Metabolic Pathways
It is known that nitrophenols can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . This suggests that 2-Nitrophenol might be involved in similar metabolic pathways.
Transport and Distribution
It is known that nitrophenols are water-insoluble , which could influence their transport and distribution within cells and tissues.
準備方法
Synthetic Routes and Reaction Conditions: 2-Nitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with concentrated nitric acid under controlled temperature conditions. The reaction is exothermic and typically requires an ice bath to maintain the temperature between 45-50°C. The phenol is added slowly to the nitric acid solution to ensure thorough mixing and to control the reaction rate .
Industrial Production Methods: In industrial settings, 2-Nitrophenol can be produced by heating 2-chloronitrobenzene in an 8.5% sodium hydroxide solution at 170°C for several hours. This method yields a high purity product and is efficient for large-scale production .
化学反応の分析
Types of Reactions: 2-Nitrophenol undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, 2-Nitrophenol can be oxidized under specific conditions to form quinones.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Reduction: 2-Aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones.
類似化合物との比較
2-Nitrophenol is one of the three isomeric forms of nitrophenol. The other two are:
3-Nitrophenol (meta-nitrophenol): The nitro group is positioned at the meta position relative to the hydroxyl group.
4-Nitrophenol (para-nitrophenol): The nitro group is positioned at the para position relative to the hydroxyl group.
Uniqueness of 2-Nitrophenol: 2-Nitrophenol’s unique positioning of the nitro and hydroxyl groups allows for specific interactions and reactivity that are distinct from its isomers. Its higher acidity and specific reduction pathways make it valuable in various chemical and industrial applications .
特性
IUPAC Name |
2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUPABOKLQSFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Record name | 2-NITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-NITROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
824-39-5 (hydrochloride salt) | |
| Record name | 2-Nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1021790 | |
| Record name | 2-Nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS. | |
| Record name | 2-NITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-NITROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C | |
| Record name | 2-NITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-NITROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-NITROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
108 °C c.c. | |
| Record name | 2-NITROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor) | |
| Record name | 2-NITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-NITROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-NITROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³ | |
| Record name | 2-NITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-NITROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-NITROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015 | |
| Record name | 2-NITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Nitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-NITROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-NITROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. | |
| Record name | 2-NITROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol | |
CAS No. |
88-75-5 | |
| Record name | 2-NITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NITROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD148E95KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-NITROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-NITROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C | |
| Record name | 2-NITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-NITROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-NITROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Nitrophenol?
A1: 2-Nitrophenol has the molecular formula C6H5NO3 and a molecular weight of 139.11 g/mol. Its UV-Vis spectrum exhibits a broad absorption band in the near-UV/blue region with a peak absorption at 345 nm. [] This characteristic absorption is attributed to the presence of the nitro group and influences its photochemical behavior in the atmosphere.
Q2: How does the presence of the nitro group in 2-Nitrophenol influence its UV-Vis absorption spectrum?
A2: The nitro group is a strong chromophore, meaning it significantly affects the molecule's ability to absorb light. Compared to phenol, the introduction of the nitro group in 2-Nitrophenol causes a red shift and intensification of the absorption band. This shift is due to the nitro group's electron-withdrawing nature, which alters the energy levels of the molecule's molecular orbitals involved in electronic transitions. []
Q3: What is the significance of the intramolecular hydrogen bond in 2-Nitrophenol?
A3: The intramolecular hydrogen bond between the hydroxyl (-OH) and nitro (-NO2) groups in 2-Nitrophenol plays a crucial role in its photodynamics. This interaction facilitates fast internal conversion, a process where the excited molecule returns to its ground electronic state without emitting light. This phenomenon is evidenced by the observation of slow, statistically distributed hydrogen fragments upon 243 nm photodissociation of 2-nitrophenol, contrasting with the fast hydrogen atoms observed for phenol, which lacks the intramolecular hydrogen bond. []
Q4: What are the major atmospheric removal processes for 2-Nitrophenol?
A4: Photolysis is the dominant gas-phase removal process for 2-nitrophenol in the atmosphere. [] Studies have shown that 2-nitrophenol photolysis leads to the formation of HONO and OH radicals, which are important atmospheric oxidants. [, ]
Q5: How does the pH of the environment affect the absorption of light by 2-Nitrophenol?
A5: The absorption of light by 2-Nitrophenol is significantly impacted by pH, particularly in the context of atmospheric aerosols. In its deprotonated form (nitrophenolate), observed at higher pH values, the absorption spectrum shifts dramatically. For example, the solar power absorbed by aqueous 2,4-dinitrophenol at pH 5.5 is three times higher than at pH 3.5. This difference highlights the importance of considering pH when evaluating the photochemical behavior of nitrophenols in the atmosphere. []
Q6: How does the adsorption of 2-Nitrophenol onto different aerosol substrates impact its light absorption?
A6: Adsorption onto different aerosol substrates significantly alters the UV-vis absorption spectrum of 2-Nitrophenol. When adsorbed onto mineral and chloride aerosol substrates, a red-shifted absorption band (450-650 nm) is observed, consistent with the formation of 2-nitrophenolate. This form absorbs twice as much solar power per molecule compared to gaseous, aqueous, or organic aerosol-bound 2-nitrophenol. []
Q7: What is the significance of HONO formation from the photolysis of nitrophenols like 2-Nitrophenol?
A7: The photolysis of nitrophenols like 2-Nitrophenol represents a previously unreported source of HONO in the atmosphere. [] HONO is a significant precursor to OH radicals, which drive atmospheric oxidation processes. This finding has implications for atmospheric modeling and understanding the formation of tropospheric ozone and other secondary pollutants.
Q8: How significant is the formation of Secondary Organic Aerosol (SOA) from 2-Nitrophenol photolysis?
A8: Studies have demonstrated that the photolysis of 2-Nitrophenol leads to significant SOA formation. [] This process is influenced by factors such as NOx concentration and the presence of OH radical scavengers. Understanding SOA formation from nitrophenol photolysis is crucial as SOA impacts air quality, climate, and human health.
Q9: How does the presence of 2-Nitrophenol impact the photolysis rates of other important atmospheric species?
A9: The absorption of near-UV radiation by nitrophenols like 2-Nitrophenol can indirectly affect the photolysis rates of other atmospheric species by competing for available photons. Research has shown that 2-Nitrophenol absorption can lower the photolysis rates of ozone (O3) and nitrogen dioxide (NO2). [] This interaction highlights the complex interplay of photochemical processes in the atmosphere.
Q10: How is the biodegradability of 2-Nitrophenol affected by the presence of co-substrates?
A10: Studies on the anaerobic biodegradation of 2-Nitrophenol have shown that its removal efficiency is enhanced by the presence of co-substrates like glucose. [] This suggests that co-metabolism, where microorganisms utilize a primary substrate (glucose) while simultaneously degrading the target pollutant (2-Nitrophenol), can be a viable strategy for bioremediation of nitrophenol-contaminated environments.
Q11: How effective are activated carbons in removing 2-Nitrophenol from aqueous solutions?
A11: Activated carbons, particularly those derived from readily available biomass sources like tucumã seed (Astrocaryum aculeatum), have demonstrated high efficiency in removing 2-Nitrophenol from aqueous solutions. [] This adsorption process is influenced by factors such as pH, contact time, adsorbent dosage, and temperature.
Q12: What are the advantages of using nano-ZnO in the catalytic ozonation of 2-Nitrophenol?
A12: The use of nano-ZnO as a catalyst enhances the efficiency of ozonation in degrading 2-Nitrophenol. [, ] This is attributed to the high surface area and catalytic activity of nano-ZnO, which promotes the formation of reactive oxygen species that degrade the pollutant. Additionally, the process is influenced by pH, with higher degradation rates observed in acidic solutions.
Q13: What other advanced oxidation processes have been investigated for 2-Nitrophenol degradation?
A13: Besides catalytic ozonation, various advanced oxidation processes, including UV photolysis, H2O2 oxidation, Fenton reaction, and photocatalysis using TiO2, have been explored for the degradation of 2-Nitrophenol. [] These methods rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH), which effectively mineralize 2-Nitrophenol into less harmful substances.
Q14: What are the known toxicological effects of 2-Nitrophenol?
A14: 2-Nitrophenol exhibits toxicity to various organisms, including bacteria, algae, and mammals. [, ] It can cause methemoglobinemia, liver and kidney damage, and is considered a potential carcinogen. [, ] Its presence in the environment, especially in water resources, raises concerns due to its potential to bioaccumulate and its adverse effects on human health and ecosystems.
Q15: What are the safety regulations regarding the use of 2-Nitrophenol in various industries?
A15: Due to its toxicity, the use of 2-Nitrophenol is strictly regulated in many countries. [] Industries handling this compound must adhere to strict safety protocols to minimize occupational exposure and environmental release. Furthermore, regulations are in place to control the discharge of 2-Nitrophenol in industrial effluents to protect water resources.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














